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Compound of Interest

Compound Name: N, O-Bis-(4-chlorobenzoyl)tyramine

Cat. No.: B3179402

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis-(4-chlorobenzoyl)tyramine is a known process-related impurity of the fibric acid
derivative, Bezafibrate, a widely used lipid-lowering agent. The identification, characterization,
and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of
the final drug product. This technical guide provides a comprehensive overview of the spectral
analysis of N,O-Bis-(4-chlorobenzoyl)tyramine, detailing the methodologies for its
characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform
Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The presented data and
experimental protocols are intended to serve as a valuable resource for researchers and
professionals involved in the development, manufacturing, and quality control of Bezafibrate
and related pharmaceutical compounds.

Chemical Structure and Properties
» IUPAC Name: [4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate
¢ Synonyms: N,O-Bis-(4-chlorobenzoyl)tyramine, Bezafibrate Impurity 1

e CAS Number: 41859-56-7

e Molecular Formula: C22H17CI2NO3
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e Molecular Weight: 414.28 g/mol

Table 1: Physicochemical Properties of N,O-Bis-(4-chlorobenzoyl)tyramine

Property Value
Molecular Formula C22H17CI2NO3
Molecular Weight 414.28 g/mol
Appearance Off-White Solid
Storage 2-8°C

Spectroscopic Analysis

The structural elucidation of N,O-Bis-(4-chlorobenzoyl)tyramine is accomplished through a
combination of spectroscopic techniques. Each method provides unique insights into the
molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. Both *H and 3C NMR data are essential for the unambiguous identification of N,O-
Bis-(4-chlorobenzoyl)tyramine.

Table 2: 1H NMR Spectral Data of N,O-Bis-(4-chlorobenzoyl)tyramine

Chemical Shift ()
ppm

Multiplicity Integration Assignment

Data not available

Data not available

Data not available

Data not available

Data not available
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Table 3: 13C NMR Spectral Data of N,0-Bis-(4-chlorobenzoyl)tyramine

Chemical Shift (8) ppm Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Note:Specific chemical shift values, multiplicities, and coupling constants for N,O-Bis-(4-
chlorobenzoyl)tyramine were not publicly available in the searched literature. The tables are
provided as a template for data presentation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic absorption of infrared radiation.

Table 4: FTIR Spectral Data of N,O-Bis-(4-chlorobenzoyl)tyramine

Wavenumber (cm~?) Intensity Assignment

Data not available - N-H Stretch (Amide)
Data not available - C=0 Stretch (Ester)
Data not available - C=0 Stretch (Amide I)
Data not available - N-H Bend (Amide II)
Data not available - C-O Stretch (Ester)
Data not available - C-ClI Stretch

Data not available - Aromatic C-H Stretch
Data not available - Aromatic C=C Bending
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Note:Specific absorption frequencies for N,0-Bis-(4-chlorobenzoyl)tyramine were not
publicly available in the searched literature. The table indicates the expected characteristic

absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in confirming its identity.

Table 5: Mass Spectrometry Data of N,O-Bis-(4-chlorobenzoyl)tyramine

m/z Interpretation

[M+H]* or Molecular lon (depending on
413.0585 (calculated)

ionization)
Data not available Fragment lon 1
Data not available Fragment lon 2

Note:Experimentally determined mass-to-charge ratios and fragmentation patterns for N,O-Bis-
(4-chlorobenzoyl)tyramine were not available in the public domain. The calculated accurate
mass is provided.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible spectral analysis of N,O-Bis-(4-

chlorobenzoyl)tyramine.

Synthesis of N,O-Bis-(4-chlorobenzoyl)tyramine

The synthesis of N,O-Bis-(4-chlorobenzoyl)tyramine can be achieved through the acylation
of tyramine with 4-chlorobenzoyl chloride. A general procedure is outlined below:
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A generalized workflow for the synthesis of N,O-Bis-(4-chlorobenzoyl)tyramine.

Dissolution: Dissolve tyramine in a suitable inert solvent such as dichloromethane.

Addition of Base: Add a base, for example, pyridine, to the solution to act as a scavenger for
the HCI generated during the reaction.

Acylation: Slowly add an excess of 4-chlorobenzoyl chloride to the reaction mixture at a
controlled temperature.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC).

Workup: Upon completion, quench the reaction with water and perform an aqueous workup
to remove excess reagents and byproducts.

Purification: Purify the crude product using column chromatography on silica gel to obtain
pure N,O-Bis-(4-chlorobenzoyl)tyramine.

NMR Spectroscopy Protocol
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o Sample Preparation: Dissolve an appropriate amount of N,O-Bis-(4-
chlorobenzoyl)tyramine in a deuterated solvent (e.g., CDCIs or DMSO-ds).

e Instrumentation: Acquire *H and 3C NMR spectra on a spectrometer operating at a suitable
frequency (e.g., 400 MHz for 1H).

o Data Acquisition: Obtain standard 1D spectra for both *H and 13C nuclei. 2D NMR
experiments such as COSY and HSQC can be performed for more detailed structural
assignments.

o Data Processing: Process the acquired data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak.

FTIR Spectroscopy Protocol

o Sample Preparation: Prepare the sample using a suitable method, such as a KBr pellet or as
a thin film on a salt plate.

e Instrumentation: Record the FTIR spectrum using a spectrometer with a suitable detector.
o Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm~1).

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry Protocol

o Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization
technique to be used.

e Instrumentation: Analyze the sample using a mass spectrometer equipped with an
appropriate ionization source (e.g., Electrospray lonization - ESI).

o Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode, depending
on the analyte's properties.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3179402?utm_src=pdf-body
https://www.benchchem.com/product/b3179402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3179402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
a synthesized chemical compound like N,O-Bis-(4-chlorobenzoyl)tyramine.
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A logical workflow for the spectral analysis and structural elucidation of a chemical compound.

Conclusion
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The spectral characterization of N,0-Bis-(4-chlorobenzoyl)tyramine is fundamental for its role
as a reference standard in the quality control of Bezafibrate. While specific experimental data is
proprietary to the manufacturers of these standards, this guide provides the necessary
theoretical framework and general experimental protocols for its analysis. The combined
application of NMR, FTIR, and Mass Spectrometry allows for the unequivocal identification and
structural confirmation of this important pharmaceutical impurity. Researchers and drug
development professionals are encouraged to use this guide as a foundational resource in their
analytical endeavors.

 To cite this document: BenchChem. [Spectral Analysis of N,O-Bis-(4-chlorobenzoyl)tyramine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3179402#spectral-analysis-of-n-o-bis-4-
chlorobenzoyl-tyramine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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